4-Hydroxy nebivolol hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

合成路线和反应条件

4-羟基奈比洛尔(盐酸盐)的合成涉及奈比洛尔的羟基化。 该过程通常由细胞色素 P450 酶系统催化,特别是 CYP2D6 同工酶 . 反应条件通常包括氧气的存在以及 NADPH 作为辅因子。

工业生产方法

奈比洛尔盐酸盐的工业生产涉及从环氧化物单体进行一步锅合成,该反应以高收率立体专一地进行 . 该方法不需要分离或纯化中间化合物,使其适用于大规模生产。

化学反应分析

反应类型

4-羟基奈比洛尔(盐酸盐)会发生几种类型的化学反应,包括:

氧化: 进一步氧化会导致二羟基化产物的形成。

还原: 还原反应不太常见,但在特定条件下会发生。

取代: 取代反应会发生,特别是在强亲核试剂的存在下。

常用试剂和条件

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 可以使用硼氢化钠等还原剂。

取代: 通常使用甲醇钠等强亲核试剂。

形成的主要产物

从这些反应中形成的主要产物包括 4-羟基奈比洛尔(盐酸盐)的各种羟基化和取代衍生物。

科学研究应用

Analytical Chemistry

4-Hydroxy nebivolol hydrochloride serves as a reference standard in analytical chemistry. It is crucial for:

- Studying Beta-Blockers : It aids in the analysis of nebivolol and its metabolites, allowing researchers to understand the pharmacological profiles of beta-blockers better.

- Spectrophotometric Methods : Various spectrophotometric techniques have been developed for the simultaneous determination of nebivolol and other compounds, enhancing the accuracy of drug formulations .

Biological Studies

The compound is extensively studied for its biological activities:

- Metabolic Pathways : Research indicates that 4-hydroxy nebivolol is primarily formed through CYP2D6-mediated hydroxylation of nebivolol. Understanding these pathways is vital for assessing the compound's efficacy and safety profile .

- Pharmacodynamics : It exhibits selective beta-1 adrenergic receptor antagonism, leading to decreased heart rate and blood pressure. Additionally, it enhances nitric oxide production through beta-3 receptor stimulation, contributing to its vasodilatory effects.

Pharmacokinetics

The pharmacokinetic profile of 4-hydroxy nebivolol highlights its variability based on genetic factors:

| Parameter | Value (20 mg Dose) |

|---|---|

| C_max (ng/mL) | 8.02 ± 3.47 (total enantiomers) |

| AUC (ng*h/mL) | 41.50 ± 29.76 (total enantiomers) |

| Volume of Distribution (L) | 10,423.42 ± 6,796.50 |

| Protein Binding | ~98% (primarily to serum albumin) |

The bioavailability of nebivolol can vary significantly among individuals, ranging from 12% to 96%, influenced by their metabolic capacity .

Clinical Applications

This compound is primarily investigated for its therapeutic applications in treating hypertension and heart failure:

- Efficacy in Clinical Trials : Clinical studies have demonstrated that nebivolol effectively lowers blood pressure and improves heart function. For instance, a pivotal study indicated that combining nebivolol with hydrochlorothiazide resulted in enhanced antihypertensive effects compared to monotherapy .

Case Study: Combination Therapy

A randomized controlled trial evaluated the pharmacokinetics and pharmacodynamics of a fixed-dose combination of nebivolol and hydrochlorothiazide among healthy volunteers:

- The C_max of nebivolol decreased by approximately 20% when co-administered with hydrochlorothiazide.

- The combination therapy exhibited significantly greater antihypertensive effects compared to either drug alone, underscoring the importance of understanding drug interactions for optimal therapeutic outcomes .

作用机制

相似化合物的比较

类似化合物

阿替洛尔: 另一种用于治疗高血压的β-1 肾上腺素能受体拮抗剂。

普萘洛尔: 一种非选择性β-阻滞剂,用于治疗各种心血管疾病。

美托洛尔: 一种与奈比洛尔类似的选择性β-1 阻滞剂,但药代动力学特性不同。

独特性

4-羟基奈比洛尔(盐酸盐)的独特之处在于它对β-1 肾上腺素能受体具有高度选择性,并能释放一氧化氮,从而提供额外的血管舒张作用 . 这种双重作用机制使其区别于其他β-阻滞剂,使其在治疗高血压和心力衰竭方面特别有效 .

生物活性

4-Hydroxy nebivolol hydrochloride is a significant metabolite of nebivolol, a selective beta-adrenergic antagonist primarily used in treating hypertension and heart failure. This article explores the biological activity of 4-hydroxy nebivolol, focusing on its pharmacological effects, metabolic pathways, and clinical implications.

Overview of Nebivolol and Its Metabolite

Nebivolol is distinguished by its unique pharmacological profile, which includes both beta-1 adrenergic receptor antagonism and beta-3 adrenergic receptor agonism, leading to vasodilation through increased nitric oxide production. The compound is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, particularly CYP2D6, resulting in several metabolites, including 4-hydroxy nebivolol .

4-Hydroxy nebivolol exerts its biological effects primarily through:

- Selective Beta-1 Receptor Antagonism : This leads to a decrease in heart rate and myocardial contractility, contributing to reduced blood pressure.

- Vasodilatory Effects : The compound enhances endothelial nitric oxide synthase activity via beta-3 receptor stimulation, promoting vasodilation and improving cardiac output .

Pharmacokinetics

The pharmacokinetic profile of 4-hydroxy nebivolol indicates significant variability based on genetic factors affecting CYP2D6 activity. Key parameters include:

| Parameter | Value (20 mg Dose) |

|---|---|

| C_max (ng/mL) | 8.02 ± 3.47 (total enantiomers) |

| AUC (ng*h/mL) | 41.50 ± 29.76 (total enantiomers) |

| Volume of Distribution (L) | 10,423.42 ± 6,796.50 |

| Protein Binding | ~98% (primarily to serum albumin) |

The bioavailability of nebivolol can range from 12% to 96%, depending on the individual's metabolic capacity .

Clinical Studies and Efficacy

Clinical studies have demonstrated the efficacy of nebivolol in lowering blood pressure and improving heart function. A pivotal study involving the combination of nebivolol with hydrochlorothiazide showed enhanced antihypertensive effects compared to monotherapy .

Case Study: Combination Therapy

A randomized controlled trial assessed the pharmacokinetics and pharmacodynamics of a fixed-dose combination of nebivolol and hydrochlorothiazide among healthy volunteers. Results indicated that:

- C_max of Nebivolol decreased by approximately 20% when co-administered with hydrochlorothiazide.

- The antihypertensive effect was significantly greater with the combination therapy compared to either drug alone .

Metabolic Pathways

Research indicates that 4-hydroxy nebivolol is formed through hydroxylation processes mediated by CYP2D6. This metabolic pathway is crucial for understanding the drug's efficacy and safety profile:

- Phase I Metabolism : Involves hydroxylation at specific positions on the nebivolol molecule, leading to various metabolites including 4-hydroxy nebivolol.

- Further Biotransformation : Some metabolites undergo additional hydroxylation or conjugation reactions, affecting their biological activity .

Safety Profile

Nebivolol's safety profile has been well-documented in clinical trials. Common adverse effects include fatigue, dizziness, and headache; however, serious adverse events are rare. The combination with hydrochlorothiazide has not shown significant interactions that would compromise safety .

属性

分子式 |

C22H26ClF2NO5 |

|---|---|

分子量 |

457.9 g/mol |

IUPAC 名称 |

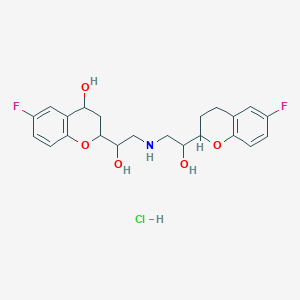

6-fluoro-2-[2-[[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-hydroxyethyl]-3,4-dihydro-2H-chromen-4-ol;hydrochloride |

InChI |

InChI=1S/C22H25F2NO5.ClH/c23-13-2-5-19-12(7-13)1-4-21(29-19)17(27)10-25-11-18(28)22-9-16(26)15-8-14(24)3-6-20(15)30-22;/h2-3,5-8,16-18,21-22,25-28H,1,4,9-11H2;1H |

InChI 键 |

ZZKGIERYWWBAGK-UHFFFAOYSA-N |

SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CC(C4=C(O3)C=CC(=C4)F)O)O)O.Cl |

规范 SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CC(C4=C(O3)C=CC(=C4)F)O)O)O.Cl |

外观 |

Solid powder |

纯度 |

>98% (mixture of diastereomers) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

4-hydroxy Nebivolol HCl |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。